DICARBONYLBIS(CYCLOPENTADIENYL)TITANIUM(II)
Description
Chemical Identity and Nomenclature
Dicarbonylbis(cyclopentadienyl)titanium(II) is formally designated by the chemical formula (η⁵-C₅H₅)₂Ti(CO)₂, representing a titanocene derivative where two cyclopentadienyl ligands coordinate to a titanium center along with two carbon monoxide ligands. The compound exhibits a molecular weight of 234.07 grams per mole and is assigned the Chemical Abstracts Service registry number 12129-51-0. The systematic nomenclature follows International Union of Pure and Applied Chemistry guidelines, emphasizing the haptic coordination mode of the cyclopentadienyl rings through the η⁵ designation, which indicates all five carbon atoms of each ring participate in bonding with the titanium center.
The compound exists in a tetrahedral coordination geometry around the titanium center, counting each cyclopentadienyl ring as a monodentate ligand for geometric considerations. This structural arrangement places dicarbonylbis(cyclopentadienyl)titanium(II) within the broader family of metallocenes, specifically those containing Group IV transition metals. The International Union of Pure and Applied Chemistry name emphasizes both the oxidation state of titanium(II) and the specific coordination environment, distinguishing it from related titanium compounds with different ligand arrangements.
Alternative nomenclature systems refer to this compound as titanocene dicarbonyl, reflecting its relationship to the hypothetical parent compound titanocene. However, this abbreviated naming convention requires careful consideration, as true titanocene itself has proven elusive to synthesize, with attempts typically yielding fulvalene complexes rather than the expected simple metallocene structure. The bis(cyclopentadienyl) terminology more accurately reflects the actual bonding situation and coordination chemistry involved.
Historical Context and Discovery
The synthesis and characterization of dicarbonylbis(cyclopentadienyl)titanium(II) emerged from pioneering research in metallocene chemistry during the mid-20th century, representing one of the earliest successful preparations of titanium carbonyl complexes. The initial synthetic approach involved the reduction of titanocene dichloride with sodium cyclopentadienyl under a carbon monoxide atmosphere, establishing a foundational methodology that would influence subsequent developments in organotitanium chemistry. This early work demonstrated the feasibility of stabilizing low-valent titanium centers through careful selection of supporting ligands and reaction conditions.
Historical records indicate that titanocene dicarbonyl held unique significance as the only known carbonyl derivative of titanium for an extended period, highlighting the synthetic challenges associated with preparing stable titanium-carbon monoxide complexes. The compound's discovery preceded the development of related metallocene carbonyls, including molybdenum and tungsten derivatives, positioning it as a pioneering example in the broader field of metallocene carbonyl chemistry. This temporal precedence established dicarbonylbis(cyclopentadienyl)titanium(II) as a reference compound for understanding metal-carbonyl bonding in early transition metal systems.
Subsequent improvements to the original synthetic methodology led to the development of more efficient preparation routes, particularly the magnesium-mediated reduction of titanocene dichloride in tetrahydrofuran under carbon monoxide atmosphere. This synthetic evolution reflected growing understanding of the electronic and steric requirements for stabilizing titanium(II) species, contributing to enhanced yields and more reproducible experimental procedures. The structural characterization of dicarbonylbis(cyclopentadienyl)titanium(II) through X-ray crystallography provided definitive confirmation of its tetrahedral geometry and established precise bond distances and angles.
The development of dicarbonylbis(cyclopentadienyl)titanium(II) synthesis coincided with broader investigations into metallocene chemistry initiated by researchers such as Wilkinson and Birmingham, who established fundamental methodologies for preparing cyclopentadienyl metal complexes. These foundational studies created the synthetic framework that enabled subsequent discoveries in titanocene chemistry, including the preparation of titanocene dichloride and related derivatives that would prove essential for accessing reduced titanium species.
Significance in Organometallic Chemistry
Dicarbonylbis(cyclopentadienyl)titanium(II) occupies a central position in organometallic chemistry due to its unique electronic structure and diverse reactivity patterns that have enabled numerous synthetic applications. The compound serves as a highly effective reducing agent, particularly in the selective deoxygenation of sulfoxides and the reductive coupling of aromatic aldehydes, demonstrating the utility of low-valent titanium species in organic synthesis. These applications highlight the compound's ability to facilitate challenging transformations that are difficult to achieve through conventional organic chemistry approaches.
The catalytic properties of dicarbonylbis(cyclopentadienyl)titanium(II) extend to hydrogenation reactions, where it demonstrates superior activity compared to analogous zirconium and hafnium derivatives. Comparative studies of Group IV metallocene dicarbonyls reveal that titanocene dicarbonyl exhibits the highest catalytic efficiency for diphenylacetylene hydrogenation, followed by zirconocene dicarbonyl, with hafnocene dicarbonyl showing minimal activity under identical conditions. This trend reflects the unique electronic properties of titanium within the Group IV transition metals and emphasizes the importance of metal selection in catalytic applications.
Recent developments in carbon dioxide activation chemistry have identified dicarbonylbis(cyclopentadienyl)titanium(II) as an effective reagent for reductive disproportionation reactions, generating carbon monoxide and carbonate-bridged tetranuclear complexes. This reactivity pattern demonstrates the compound's potential for addressing contemporary challenges in carbon dioxide utilization and small molecule activation. The ability to achieve selective carbon dioxide reduction under mild conditions positions dicarbonylbis(cyclopentadienyl)titanium(II) as a valuable tool for developing sustainable chemical processes.
The compound's significance extends to mechanistic studies of metal-carbonyl interactions, where its well-defined structure and reactivity provide insights into fundamental organometallic bonding principles. Investigations of carbon monoxide binding modes, including side-on coordination geometries observed in related titanium systems, contribute to broader understanding of how electronic factors influence ligand coordination preferences. These mechanistic insights inform the design of new catalytic systems and support the development of more efficient synthetic methodologies.
Properties
CAS No. |
12129-51-0 |
|---|---|
Molecular Formula |
C12H10O2Ti-2 |
Molecular Weight |
234.077 |
IUPAC Name |
bis(oxomethylidene)titanium;cyclopenta-1,3-diene |
InChI |
InChI=1S/2C5H5.2CO.Ti/c2*1-2-4-5-3-1;2*1-2;/h2*1-3H,4H2;;;/q2*-1;;; |
InChI Key |
AYSYTHDGPPKHIU-UHFFFAOYSA-N |
SMILES |
C1C=CC=[C-]1.C1C=CC=[C-]1.C(=O)=[Ti]=C=O |
Origin of Product |
United States |
Preparation Methods
Dicarbonylbis(cyclopentadienyl)titanium(II) is typically prepared by the reduction of titanocene dichloride with magnesium as a slurry in tetrahydrofuran (THF) under an atmosphere of carbon monoxide . The reaction can be represented as follows:
(C5H5)2TiCl2+Mg+2CO→(C5H5)2Ti(CO)2+MgCl2
Historically, the complex was first prepared by the reduction of titanocene dichloride with sodium cyclopentadienyl under an atmosphere of carbon monoxide .
Chemical Reactions Analysis
Dicarbonylbis(cyclopentadienyl)titanium(II) undergoes various types of reactions, including:
Oxidation: It can react with acyl halides (RCOCl) to form acyl derivatives of titanium(IV), such as [Ti(C5H5)2(COR)Cl].
Reduction: It is used for the reduction of aldehydes and deoxygenation of sulfoxides.
Substitution: It reacts with alkyl iodides to form acyl derivatives like [Ti(C5H5)2(COR)I].
Common reagents and conditions used in these reactions include acyl halides, alkyl iodides, and carbon monoxide. Major products formed from these reactions are acyl derivatives of titanium(IV) and reduced organic compounds .
Scientific Research Applications
Dicarbonylbis(cyclopentadienyl)titanium(II) has several scientific research applications:
Mechanism of Action
The mechanism by which dicarbonylbis(cyclopentadienyl)titanium(II) exerts its effects involves its ability to coordinate with organic molecules and facilitate various chemical transformations. The compound’s molecular targets include carbonyl groups and sulfoxides, which it can reduce or deoxygenate . The pathways involved in these reactions typically include coordination of the titanium center with the substrate, followed by electron transfer and bond formation or cleavage .
Comparison with Similar Compounds
Key Data:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₁₂O₂Ti | |
| Molecular Weight | 236.09 g/mol | |
| CAS Number | 12129-51-0 | |
| Geometry | Distorted tetrahedral | |
| Stability | Air- and moisture-sensitive |
Comparison with Structurally Similar Group 4 Metal Complexes
Cp₂Ti(CO)₂ belongs to a class of group 4 metal complexes with the general formula Cp₂M(CO)₂ (M = Ti, Zr, Hf). These compounds differ in metal center size, electronic configuration, and reactivity.
Structural and Electronic Differences
- Metal Radius Effects : Titanium (atomic radius: 1.47 Å) is smaller than zirconium (1.59 Å) and hafnium (1.56 Å), leading to shorter M–C bond lengths in Ti complexes .
- Oxidation State Stability : Ti(II) is relatively rare compared to Ti(IV), while Zr and Hf more commonly adopt +4 oxidation states. However, Cp and CO ligands stabilize lower oxidation states in all three metals .
- Electronic Spectra : The smaller Ti center results in stronger metal-ligand bonding, altering UV-Vis absorption profiles compared to Zr/Hf analogs .
Comparison with Titanium Complexes Bearing Different Ligands
Cp₂TiCl₂ vs. Cp₂Ti(CO)₂
| Property | Cp₂TiCl₂ | Cp₂Ti(CO)₂ | |
|---|---|---|---|
| Oxidation State | Ti(IV) | Ti(II) | |
| Ligand Type | σ-donor (Cl⁻) | π-acceptor (CO) | |
| Applications | Ziegler-Natta catalysts | Redox-active intermediates | |
| Stability | Air-stable | Air-sensitive |
(MeCp)Ti(CO)₂ vs. Cp₂Ti(CO)₂
Pentamethylcyclopentadienyl (MeCp) ligands increase steric bulk and electron density at the Ti center, enhancing thermal stability but reducing CO lability compared to unsubstituted Cp analogs .
Data Tables for Group 4 Cp₂M(CO)₂ Complexes
Research Findings and Industrial Relevance
Biological Activity
Dicarbonylbis(cyclopentadienyl)titanium(II), often abbreviated as CpTi(CO), is a titanium-based organometallic compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
- Molecular Formula : CHOTi
- Molecular Weight : 236.09 g/mol
- CAS Number : 12129-51-0
- Melting Point : 90°C (decomposition)
- Solubility : Soluble in aliphatic and aromatic solvents
The structure of dicarbonylbis(cyclopentadienyl)titanium(II) features a titanium center coordinated to two cyclopentadienyl ligands and two carbonyl groups, contributing to its reactivity and biological interactions.
Mechanisms of Biological Activity
Dicarbonylbis(cyclopentadienyl)titanium(II) exhibits several mechanisms through which it exerts biological activity:
Case Study 1: Anticancer Activity
A study investigated the cytotoxic effects of various titanium complexes, including those similar to dicarbonylbis(cyclopentadienyl)titanium(II). The results indicated that these complexes could induce significant apoptosis in cancer cell lines, suggesting a potential application in cancer treatment .
Case Study 2: Reactivity with Biological Molecules
Research has demonstrated that dicarbonylbis(cyclopentadienyl)titanium(II) can react with biological substrates, showcasing its ability to participate in redox reactions relevant to metabolic processes . The electronic structure analysis revealed that the compound can stabilize different oxidation states, which is crucial for its biological interactions.
Comparative Table of Biological Activities of Titanium Complexes
| Compound Name | Mechanism of Action | Anticancer Activity | ROS Generation |
|---|---|---|---|
| Dicarbonylbis(cyclopentadienyl)titanium(II) | Reductive coupling; potential DNA interaction | Promising (analog studies) | Yes |
| Titanocene dichloride | DNA binding; apoptosis induction | High | Moderate |
| Budotitane | Hydrolysis to form inert products | Moderate | Low |
Q & A
Q. How can meta-analyses of published data improve understanding of dicarbonylbis(cyclopentadienyl)titanium(II)’s ligand exchange behavior?
- Methodological Answer : Systematically aggregate data from studies using PRISMA guidelines , focusing on variables like solvent, temperature, and ligand denticity. Perform multivariate regression to identify dominant factors. Address publication bias by including negative results from preprint repositories. Visualize trends using heatmaps or principal component analysis (PCA) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
